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molecular formula C12H16O B8585480 4,4,6-Trimethylchroman CAS No. 57479-56-8

4,4,6-Trimethylchroman

Cat. No. B8585480
M. Wt: 176.25 g/mol
InChI Key: RFFZSWUBTJBKGF-UHFFFAOYSA-N
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Patent
US04808597

Procedure details

A mixture of 5.0 g (28.4 mmole) of 4,4,6-trimethylchroman, 5.55 g of purified N-bromosuccinimide and 200 ml of carbon tetrachloride was heated under reflux for 12 hours. The succinimide was removed by filtration and the solvent was removed by evaporation in vacuo to give the title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:5][CH2:4][CH2:3][C:2]2([CH3:13])[CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C)C
Name
Quantity
5.55 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The succinimide was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C(CCOC2=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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